Cas no 19031-58-4 ((3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid)

(3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid is a deuterated derivative of (3,4-dimethoxyphenyl)acetic acid, where the hydrogen atoms at the α-position are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, improving signal resolution and reducing metabolic interference in tracer experiments. Its high isotopic purity (>98%) ensures reliable results in kinetic and mechanistic research. The compound serves as a valuable intermediate in pharmaceutical and biochemical applications, particularly in the synthesis of deuterated analogs for drug metabolism and stability studies. Its stable isotopic incorporation makes it suitable for probing reaction pathways and isotopic effects without altering chemical reactivity.
(3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid structure
19031-58-4 structure
Product Name:(3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid
CAS No:19031-58-4
MF:C10H12O4
MW:198.212206840515
CID:123318
PubChem ID:59432678
Update Time:2025-10-23

(3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic-d2 acid,3,4-dimethoxy- (9CI)
    • 3,4-DIMETHOXYPHENYLACETIC-2,2-D2 ACID
    • 3,4-Dimethylphenol-2,5,6-d3-OD
    • 2,2-Dichloro-N-(2-hydroxyethyl)-2'-hydroxyacetanilide
    • 3,4-Dimethylphenol-2,5,6-d3-OD1000µg
    • AC1L2DPO
    • ACETANILIDE, 2,2-DICHLORO-2'-HYDROXY-N-(2-HYDROXYETHYL)-
    • B 4897
    • BRN 2813295
    • LS-10620
    • M &amp
    • 3,4-DiMethoxyphenylacetic--d2 Acid
    • HY-Y0771S
    • SCHEMBL2972871
    • 2,2-Dideuterio-2-(3,4-dimethoxyphenyl)acetic acid
    • D98122
    • 19031-58-4
    • 3,4-Dimethoxyphenylacetic acid-d2
    • CS-0568186
    • (3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid
    • Inchi: 1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)/i6D2
    • InChI Key: WUAXWQRULBZETB-NCYHJHSESA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C([2H])([2H])C(=O)O)OC

Computed Properties

  • Exact Mass: 198.08611235g/mol
  • Monoisotopic Mass: 198.08611235g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.8Ų

(3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H669521-10mg
(3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid
19031-58-4
10mg
$ 64.00 2023-09-07
TRC
H669521-50mg
(3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid
19031-58-4
50mg
$87.00 2023-05-18
TRC
H669521-100mg
(3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid
19031-58-4
100mg
$144.00 2023-05-18

Additional information on (3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid

Research Brief on (3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid (CAS: 19031-58-4): Recent Advances and Applications

The compound (3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid (CAS: 19031-58-4) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This deuterated derivative of (3,4-dimethoxyphenyl)acetic acid is particularly valuable in metabolic studies, drug development, and as a stable isotope-labeled standard in mass spectrometry. Recent studies have explored its synthesis, mechanistic roles, and potential therapeutic applications, shedding light on its growing importance in the field.

One of the key advancements in the synthesis of (3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid involves the use of deuterium-labeled precursors and catalytic deuteration techniques. A 2023 study published in the Journal of Labelled Compounds and Radiopharmaceuticals demonstrated an efficient, high-yield synthesis route using palladium-catalyzed hydrogen-deuterium exchange. This method not only improves the isotopic purity of the final product but also reduces the cost and complexity of large-scale production, making it more accessible for research and industrial applications.

In the realm of drug metabolism, (3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid has been employed as a tracer to study the pharmacokinetics and metabolic pathways of related compounds. A recent Drug Metabolism and Disposition paper highlighted its use in elucidating the metabolic fate of dimethoxyphenyl-containing drugs, providing insights into potential drug-drug interactions and toxicity mechanisms. The deuterium labeling allows for precise tracking of the compound and its metabolites in biological systems, enhancing the accuracy of such studies.

Furthermore, this compound has shown promise in neurological research. A 2024 study in ACS Chemical Neuroscience investigated its potential as a modulator of neurotransmitter systems, particularly in the context of Parkinson's disease. The deuterated form was found to exhibit improved blood-brain barrier penetration compared to its non-deuterated counterpart, suggesting its utility in developing CNS-targeted therapeutics. These findings open new avenues for the compound's application in treating neurodegenerative disorders.

From an analytical chemistry perspective, (3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid serves as an excellent internal standard for quantitative mass spectrometry. Its stability and distinct mass shift make it ideal for accurate quantification of related compounds in complex biological matrices. Recent method developments in LC-MS/MS have leveraged these properties to achieve lower detection limits and higher precision in biomarker analysis, as reported in a 2023 Analytical Chemistry publication.

Looking forward, researchers are exploring the potential of (3,4-Dimethoxyphenyl)acetic-α,α-d2 Acid in prodrug design and targeted drug delivery systems. Its unique chemical properties, combined with the kinetic isotope effect conferred by deuterium substitution, may lead to improved drug stability and efficacy. As synthetic methods continue to advance and applications expand across multiple disciplines, this compound is poised to remain a valuable tool in chemical biology and pharmaceutical research.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.